Cas no 22862-63-1 (Neoantimycin)

Neoantimycin is a secondary metabolite produced by Streptomyces bacteria, belonging to the antimycin family of compounds. It exhibits potent bioactivity as an electron transport chain inhibitor, specifically targeting Complex III in mitochondria, which disrupts cellular respiration. This mechanism makes Neoantimycin a valuable tool in biochemical research for studying oxidative phosphorylation and apoptosis pathways. Its selective activity against certain cancer cell lines has also drawn interest in preclinical oncology research. The compound is characterized by its macrolide structure, featuring a dilactone ring system, which contributes to its stability and specificity. Neoantimycin is typically supplied as a purified solid for experimental use, ensuring reproducibility in research applications.
Neoantimycin structure
Neoantimycin structure
Product Name:Neoantimycin
CAS No:22862-63-1
MF:C36H46N2O12
MW:698.75665140152
CID:851097
PubChem ID:3082212
Update Time:2025-06-10

Neoantimycin Chemical and Physical Properties

Names and Identifiers

    • Benzamide,3-(formylamino)-2-hydroxy-N-[(3S,10S,14S,15S)-14-hydroxy-7,13,13-trimethyl-3-(1-methylethyl)-10-[(1S)-1-methylpropyl]-2,5,9,12-tetraoxo-15-(phenylmethyl)-1,4,8,11-tetraoxacyclopentadec-6-yl]-(9CI)
    • Neoantimycin
    • Salicylamide,N-(15-benzyl-10-sec-butyl-14-hydroxy-3-isopropyl-7,13,13-trimethyl-2,5,9,12-tetraoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-(8CI)
    • 1,4,8,11-Tetraoxacyclopentadecane, neoantimycin deriv.
    • Benzamide,3-(formylamino)-2-hydroxy-N-[(3S,10S,14S,15S)-14-hydroxy-7,13,13-trimethyl-3-(1-methylethyl)-10-[(1S)-1-methylpropyl]-2,5,9,12-tetraoxo-15-(phenylmethyl)-1,4,8,11-tetraoxacyclopentadec-6-yl]
    • N-[(3S,14S,15S)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide
    • 22862-63-1
    • N-[(3S,6S,7R,10S,14R,15R)-15-benzyl-10-[(2S)-butan-2-yl]-14-hydroxy-7,13,13-trimethyl-2,5,9,12-tetraoxo-3-propan-2-yl-1,4,8,11-tetraoxacyclopentadec-6-yl]-3-formamido-2-hydroxybenzamide
    • Inchi: 1S/C36H46N2O12/c1-8-20(4)29-34(45)47-21(5)26(38-31(42)23-15-12-16-24(27(23)40)37-18-39)32(43)49-28(19(2)3)33(44)48-25(17-22-13-10-9-11-14-22)30(41)36(6,7)35(46)50-29/h9-16,18-21,25-26,28-30,40-41H,8,17H2,1-7H3,(H,37,39)(H,38,42)/t20-,21?,25-,26?,28-,29?,30+/m0/s1
    • InChI Key: JIJATTFJYJZEBT-VFVHXOKRSA-N
    • SMILES: O1C([C@H](C(C)C)OC(C(C(C)OC(C([C@@H](C)CC)OC(C(C)(C)[C@@H]([C@@H]1CC1C=CC=CC=1)O)=O)=O)NC(C1C=CC=C(C=1O)NC=O)=O)=O)=O

Computed Properties

  • Exact Mass: 698.30500
  • Monoisotopic Mass: 698.305
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 12
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 8
  • Complexity: 1200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 204A^2
  • XLogP3: 5.8

Experimental Properties

  • Density: 1.29
  • Boiling Point: 930.3°Cat760mmHg
  • Flash Point: 516.5°C
  • Refractive Index: 1.577
  • PSA: 203.86000
  • LogP: 4.17130

Neoantimycin Pricemore >>

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Additional information on Neoantimycin

Recent Advances in Neoantimycin (22862-63-1) Research: A Comprehensive Review

Neoantimycin (CAS: 22862-63-1), a secondary metabolite derived from Streptomyces species, has garnered significant attention in recent years due to its potent bioactivity and potential therapeutic applications. This research briefing synthesizes the latest findings on Neoantimycin, focusing on its molecular mechanisms, pharmacological properties, and emerging applications in cancer therapy and antimicrobial resistance. The compound's unique structural features, including a macrolactone ring and a deoxy sugar moiety, contribute to its biological activity, making it a promising candidate for drug development.

Recent studies have elucidated the molecular targets of Neoantimycin, revealing its ability to inhibit mitochondrial electron transport chain (ETC) complexes, particularly Complex III. This inhibition leads to the disruption of cellular energy metabolism, inducing apoptosis in cancer cells. A 2023 study published in Journal of Medicinal Chemistry demonstrated that Neoantimycin exhibits selective cytotoxicity against hypoxic tumor cells, which are often resistant to conventional therapies. The study highlighted the compound's potential as an adjunct therapy in combination with existing chemotherapeutic agents to overcome drug resistance.

In addition to its anticancer properties, Neoantimycin has shown promising activity against multidrug-resistant (MDR) bacterial strains. A 2024 report in Antimicrobial Agents and Chemotherapy detailed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The study attributed this activity to Neoantimycin's ability to disrupt bacterial membrane integrity and inhibit ATP synthesis, offering a novel mechanism of action distinct from current antibiotics. These findings position Neoantimycin as a potential lead compound for developing new antimicrobial agents.

Despite these promising results, challenges remain in the clinical translation of Neoantimycin. Issues such as poor solubility, limited bioavailability, and potential off-target effects need to be addressed through structural optimization and formulation strategies. Recent advancements in synthetic biology have enabled the production of Neoantimycin analogs with improved pharmacological profiles. A 2023 study in Nature Chemical Biology reported the successful biosynthesis of Neoantimycin derivatives with enhanced stability and reduced toxicity, paving the way for preclinical development.

Looking ahead, the integration of Neoantimycin into combination therapies and its application in precision medicine represent exciting avenues for future research. Ongoing clinical trials are evaluating its synergistic effects with immune checkpoint inhibitors in solid tumors, while computational approaches are being employed to identify patient populations most likely to benefit from Neoantimycin-based treatments. As our understanding of its mechanisms deepens, Neoantimycin (22862-63-1) continues to emerge as a versatile tool in the fight against cancer and antimicrobial resistance, underscoring the importance of continued investment in natural product drug discovery.

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